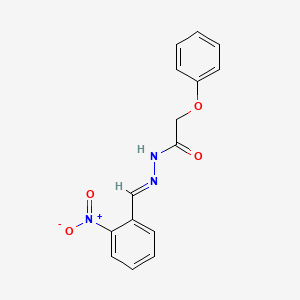

(E)-N'-(2-nitrobenzylidene)-2-phenoxyacetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(E)-N’-(2-nitrobenzylidene)-2-phenoxyacetohydrazide” is a type of organic compound known as a Schiff base . Schiff bases are typically formed by the condensation of an amine with a carbonyl compound, and they often exhibit interesting chemical properties and are widely used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring (from the phenoxy group), a nitro group attached to the benzene ring, and a hydrazide group. The exact structure would depend on the specific locations of these groups on the benzene ring .Chemical Reactions Analysis

Schiff bases are known to undergo a variety of chemical reactions, including reduction, oxidation, and cycloaddition reactions . The specific reactions that this compound might undergo would depend on the reaction conditions and the other compounds present.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, and boiling point would likely be influenced by the presence of the benzene ring, the nitro group, and the hydrazide group .Applications De Recherche Scientifique

Sensor Development for Heavy Metal Detection

Hussain et al. (2017) reported the synthesis of derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH) for the development of a mercury (Hg2+) sensor. The study utilized various spectroscopic techniques and highlighted the potential of NBBSH derivatives in detecting Hg2+ ions selectively and sensitively, showing promising applications in environmental monitoring (Hussain et al., 2017).

Advances in Polymer and Materials Science

Zhao et al. (2012) discussed the utilization of o-nitrobenzyl alcohol derivatives, closely related to the chemical structure , in polymer and materials science. The paper highlighted the significant role of o-nitrobenzyl groups in creating photodegradable hydrogels and other materials with adjustable properties upon irradiation, indicating the broader potential of nitrobenzylidene derivatives in innovative material design (Zhao et al., 2012).

Nonlinear Optical Properties

Naseema et al. (2010) synthesized hydrazones including 2-(4-methylphenoxy)-N′-[(1E)-(4-nitrophenyl)methylene]acetohydrazide and investigated their nonlinear optical properties. This study demonstrated the compounds' potential applications in optical devices such as limiters and switches, showcasing the relevance of (E)-N'-(2-nitrobenzylidene)-2-phenoxyacetohydrazide derivatives in the field of photonics (Naseema et al., 2010).

Biological Activities and Molecular Docking

Several studies have explored the antimicrobial, enzymatic inhibition, and docking analyses of compounds structurally related to this compound. For instance, Muthu et al. (2020) and Kumar et al. (2011) investigated antimicrobial activities and QSAR studies of related hydrazides, highlighting their potential as leads for developing new antimicrobials (Muthu et al., 2020); (Kumar et al., 2011).

Orientations Futures

Future research on this compound could involve studying its synthesis, its chemical reactions, its physical and chemical properties, and any potential biological activity. This could include testing its effects on various types of cells or organisms, studying its interactions with other compounds, and investigating potential applications in fields such as medicine or materials science .

Propriétés

IUPAC Name |

N-[(E)-(2-nitrophenyl)methylideneamino]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c19-15(11-22-13-7-2-1-3-8-13)17-16-10-12-6-4-5-9-14(12)18(20)21/h1-10H,11H2,(H,17,19)/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSQTBWRJQEWHU-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2834725.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2834728.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2834730.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2834732.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2834734.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2834741.png)